molecular formula C14H20ClNO3 B1397699 Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride CAS No. 1220034-19-4

Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride

Cat. No.: B1397699
CAS No.: 1220034-19-4
M. Wt: 285.76 g/mol
InChI Key: NZTQQNQXMKRUNE-UHFFFAOYSA-N
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Description

Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride: is a chemical compound with the molecular formula C14H20ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The resulting product is then esterified with methanol to form the final compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The piperidine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 4-(piperidin-4-yloxy)benzoate
  • Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
  • 4-(piperidin-4-yloxy)methylbenzoic acid

Comparison: Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride is unique due to its specific ester and hydrochloride groups, which enhance its solubility and reactivity compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 4-(piperidin-4-yloxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-11(3-5-12)10-18-13-6-8-15-9-7-13;/h2-5,13,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTQQNQXMKRUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-19-4
Record name Benzoic acid, 4-[(4-piperidinyloxy)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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